molecular formula C9H7FN2 B1355991 6-Fluoroquinolin-4-amine CAS No. 874800-60-9

6-Fluoroquinolin-4-amine

Cat. No. B1355991
M. Wt: 162.16 g/mol
InChI Key: HDANYIGFTBVIBA-UHFFFAOYSA-N
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Description

6-Fluoroquinolin-4-amine is an organic chemical compound. It has a molecular formula of C9H7FN2 and an average mass of 162.164 Da .


Synthesis Analysis

The synthesis of fluoroquinolones, including 6-fluoroquinolin-4-amine, involves various structural modifications by incorporating substituents into different positions or by means of annelation . A method toward hybrid molecules via azide-alkyne cycloaddition of 7-azido-3-ethoxycarbonyl-1-ethyl-6-fluoroquinolin-4 (1 H )-one and novel perspective triazolopyrimidines has been developed .


Molecular Structure Analysis

The molecular structure of 6-Fluoroquinolin-4-amine consists of a bicyclic core structure related to the substance 4-quinolone .


Physical And Chemical Properties Analysis

6-Fluoroquinolin-4-amine is a powder at room temperature . It has a molecular weight of 162.164 Da .

Scientific Research Applications

Fluorogenic Applications in Biochemistry

  • Fluorogenic Substrate for Chymotrypsin : A study by Brynes, Bevilacqua, and Green (1981) introduced a new fluorogenic substrate for measuring the activity of chymotrypsin, an enzyme. This substrate involved the enzyme-catalyzed release of a highly fluorescent aromatic amine, 6-aminoquinoline, demonstrating its potential in biochemical assays (Brynes, Bevilacqua, & Green, 1981).

Diagnostic Imaging in Medicine

  • PET Imaging of Human Neurofibrillary Tangles : Collier et al. (2017) reported the development of a novel positron emission tomography (PET) radiopharmaceutical, [18 F]MK-6240. This compound, a fluorine-18-labelled 6-(fluoro)quinolin derivative, is effective for detecting human neurofibrillary tangles, indicative of Alzheimer's disease, highlighting its significance in medical diagnostics (Collier et al., 2017).

Anticancer Research

  • Cytotoxicity Evaluation in Cancer Research : Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives, including compounds with a 7-fluoro-quinolin-4-yl group. These compounds showed potent cytotoxic effects on human breast tumor cell lines, suggesting the potential of 6-fluoroquinolin-4-amine derivatives in developing new anticancer agents (Zhang et al., 2007).

Fluorogenic Probes in Analytical Chemistry

  • Fluorogenic and Fluorochromic Probes : Danilkina et al. (2021) developed a new type of fluorogenic and fluorochromic probe based on the reduction of weakly fluorescent 4-azido-cinnoline to fluorescent cinnoline-4-amine. This study exemplifies the application of quinoline derivatives as probes in analytical and biological applications (Danilkina et al., 2021).

Neurology and Neurodegenerative Diseases

  • Brain Imaging in Alzheimer's Disease : Lohith et al. (2018) utilized 18F-MK-6240, a derivative of 6-(fluoro)quinolin, for imaging neurofibrillary tangles in Alzheimer's disease. This tracer showed promising results in differentiating between healthy individuals and those with Alzheimer's, indicating its potential in neurology and the study of neurodegenerative diseases (Lohith et al., 2018).

Fluorescent Labeling in Biomedical Analysis

  • Fluorescent Labeling Reagent for Biomedical Analysis : Hirano et al. (2004) discovered that 6-Methoxy-4-quinolone, an oxidation product of 5-methoxyindole-3-acetic acid, could be used as a novel fluorophore with strong fluorescence in a wide pH range. This compound's stability and fluorescence properties make it suitable for use as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).

Chemotherapy Research

  • Apoptosis Inducer in Anticancer Research : Sirisoma et al. (2009) explored 4-anilinoquinazolines as potent apoptosis inducers and identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potential anticancer clinical candidate. This compound showed remarkable blood-brain barrier penetration, highlighting its relevance in chemotherapy research (Sirisoma et al., 2009).

Fluorescence Sensing in Chemistry

  • Fluorescence Sensing of Metal Ions : Hazra et al. (2018) synthesized two positional isomers using quinoline, demonstrating their capability as dual fluorescence chemosensors for Al3+ and Zn2+ ions. Such isomers, including those derived from quinoline, are significant in fluorescence sensing applications in chemistry (Hazra et al., 2018).

Organic Light-Emitting Device (OLED) Applications

  • OLED Applications : Luo et al. (2015) synthesized 1,8-naphthalimide derivatives for use in organic light-emitting devices (OLEDs). These compounds, including those with quinoline structures, demonstrate potential as standard-red light-emitting materials in OLED applications (Luo et al., 2015).

Safety And Hazards

The safety data sheet for 6-Fluoroquinolin-4-amine indicates that it has acute toxicity when ingested .

Future Directions

The future directions for 6-Fluoroquinolin-4-amine and related compounds involve further exploration of their antibacterial properties and potential applications in various fields of research and industry .

Relevant Papers The relevant papers for 6-Fluoroquinolin-4-amine include studies on the synthesis and application of fluoroquinolones , the atom-efficient synthesis of hybrid molecules , and the safety data sheet for 6-Fluoroquinolin-4-amine .

properties

IUPAC Name

6-fluoroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDANYIGFTBVIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588696
Record name 6-Fluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroquinolin-4-amine

CAS RN

874800-60-9
Record name 6-Fluoroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-6-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
U Mahmud - lup.lub.lu.se
New half-sandwich complexes of pentamethylcyclopentadienyl-rhodium, iridium, and p-cymene-ruthenium have been synthesized and characterized. All metal complexes contain …
Number of citations: 0 lup.lub.lu.se
AN Parker - 1998 - search.proquest.com
Several 6-halo-2-(2-naphthyl)-quinolin-4-amines have been synthesized by the anionic cyclization of haloaralkylketimines, 6-Phenyl-2-(2-naphthyl) quinolin-4-amines were prepared by …
Number of citations: 0 search.proquest.com
X Liu, K Balaraman, CC Lynch, M Hebron, C Wolf… - Metabolites, 2021 - mdpi.com
… Compound CL3-499 (N-benzyl-6-fluoroquinolin-4-amine) was obtained as a yellow solid in 81% yield (112 mg, 0.45 mmol). R f = 0.16 (hexanes/EtOAc, 1:1); 1 H NMR (400 MHz, …
Number of citations: 9 www.mdpi.com

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